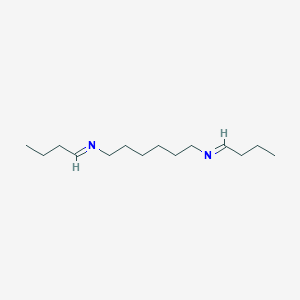

N,N'-Dibutylidenehexane-1,6-diamine

Description

Structure

3D Structure

Properties

CAS No. |

1002-91-1 |

|---|---|

Molecular Formula |

C14H28N2 |

Molecular Weight |

224.39 g/mol |

IUPAC Name |

N-[6-(butylideneamino)hexyl]butan-1-imine |

InChI |

InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |

InChI Key |

BXVWDQVTNGDHOK-UHFFFAOYSA-N |

SMILES |

CCCC=NCCCCCCN=CCCC |

Canonical SMILES |

CCCC=NCCCCCCN=CCCC |

Other CAS No. |

1002-91-1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Classical Condensation Routes for N,N'-Dibutylidenehexane-1,6-diamine Synthesis

The traditional and most direct method for synthesizing this compound involves the condensation reaction between hexane-1,6-diamine and butyraldehyde (B50154). This nucleophilic addition-elimination reaction is typically catalyzed and can be influenced by several experimental parameters.

The stoichiometry of the reactants is a critical factor in maximizing the yield of the desired di-substituted Schiff base. A molar ratio of 1:2 of hexane-1,6-diamine to butyraldehyde is theoretically required for the complete conversion to this compound. However, in practice, a slight excess of the aldehyde may be employed to drive the reaction to completion. The reaction is generally carried out by refluxing the reactants in a suitable solvent, often with azeotropic removal of water to shift the equilibrium towards the product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

While specific data for the optimization of this compound synthesis is not extensively published, analogous syntheses of similar Schiff bases provide insight. For instance, in the synthesis of N,N'-bis(salicylidene)-1,6-hexanediamine, a related compound, a 1:2 molar ratio of 1,6-hexanediamine (B7767898) to salicylaldehyde (B1680747) in dimethylformamide (DMF) with stirring at room temperature for 6 hours resulted in a high yield of 97%. sphinxsai.com This suggests that under appropriate conditions, high conversion rates can be achieved.

Table 1: Illustrative Reaction Parameters for the Synthesis of a Related Schiff Base, N,N'-bis(salicylidene)-1,6-hexanediamine

| Parameter | Value | Reference |

| Diamine | 1,6-Hexanediamine | sphinxsai.com |

| Aldehyde | 2-Hydroxybenzaldehyde | sphinxsai.com |

| Molar Ratio (Diamine:Aldehyde) | 1:2 | sphinxsai.com |

| Solvent | DMF | sphinxsai.com |

| Temperature | Room Temperature | sphinxsai.com |

| Reaction Time | 6 hours | sphinxsai.com |

| Yield | 97% | sphinxsai.com |

This table illustrates the reaction conditions for a similar Schiff base, providing a potential starting point for the optimization of this compound synthesis.

The choice of solvent can significantly influence the rate and outcome of Schiff base formation. Solvents capable of forming an azeotrope with water, such as toluene (B28343) or benzene, are traditionally used to facilitate water removal. Polar aprotic solvents like DMF can also be effective. The general mechanism of Schiff base formation can proceed under either acidic or basic catalysis. researchgate.net Acid catalysts protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. researchgate.netscholarsresearchlibrary.com Common acid catalysts include mineral acids (e.g., H₂SO₄, HCl) and Lewis acids. ajol.info Conversely, base catalysis can also promote the reaction.

Green Chemistry Approaches for Schiff Base Formation

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. This has led to the exploration of solvent-free and mechanochemical techniques, as well as the use of sustainable catalysts for the synthesis of Schiff bases like this compound.

Solvent-free synthesis offers numerous advantages, including reduced waste, lower costs, and often shorter reaction times. sphinxsai.comscholarsresearchlibrary.com Microwave irradiation has emerged as a powerful tool in this regard, often leading to rapid and efficient synthesis of Schiff bases without the need for a solvent. sphinxsai.com For example, the condensation of salicylaldehyde with various anilines has been successfully carried out under solvent-free microwave irradiation, resulting in high yields. sphinxsai.com

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), is another promising green approach. researchgate.netajol.info The condensation of solid primary aromatic diamines with aromatic aldehydes has been shown to proceed in quantitative yield under liquid-assisted grinding conditions, often with only a catalytic amount of solvent like DMF. researchgate.netajol.info This method is operationally simple and environmentally friendly. researchgate.net Research on the mechanochemical synthesis of various Schiff bases has demonstrated that this technique can lead to high yields and pure products, often outperforming traditional solution-based methods. researchgate.netajol.info

Table 2: Comparison of Synthetic Methods for Schiff Bases

| Method | Typical Conditions | Advantages | Potential for this compound |

| Classical Condensation | Reflux in organic solvent with azeotropic water removal | Well-established, good for a wide range of substrates | Standard method, but can be energy-intensive and use hazardous solvents |

| Microwave-Assisted | Solvent-free or in minimal solvent, microwave irradiation | Rapid reaction times, often higher yields, reduced side reactions | Highly promising for a clean and efficient synthesis |

| Mechanochemical | Grinding of reactants, sometimes with a catalytic amount of liquid | Solvent-free or minimal solvent, high yields, environmentally friendly | A viable and green alternative to solution-based synthesis |

The use of natural acids as catalysts represents a significant advancement in the green synthesis of Schiff bases. scholarsresearchlibrary.com For instance, citric acid, found in lemon juice, has been effectively used to catalyze the reaction between primary aromatic amines and aryl aldehydes under solvent-free conditions, affording good yields. scholarsresearchlibrary.com This approach is not only environmentally friendly but also economical. The mechanism involves the protonation of the carbonyl oxygen by the natural acid, which activates the aldehyde for nucleophilic attack by the amine. scholarsresearchlibrary.com The use of such natural catalysts eliminates the need for corrosive and hazardous mineral or Lewis acids.

Precursor Chemistry and Derivatization Strategies for Hexane-1,6-diamine

Hexane-1,6-diamine is a versatile precursor in organic synthesis. It is a difunctional amine, meaning it has two reactive amine groups, allowing it to form di-substituted products like this compound. The reactivity of the primary amine groups in hexane-1,6-diamine is central to the formation of the imine bonds.

Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering precise information about the chemical environment of individual atoms. For N,N'-Dibutylidenehexane-1,6-diamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous structural confirmation.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the number and types of protons and carbons in the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals that confirm the presence of the butylidene and hexamethylene moieties, as well as the crucial imine (CH=N) group. The proton of the imine group is anticipated to appear as a triplet in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, due to coupling with the adjacent methylene (B1212753) group of the butylidene fragment. The protons of the hexamethylene chain would present as a series of multiplets in the aliphatic region, while the protons of the butyl groups would show distinct signals corresponding to the methyl, methylene, and methine groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with the carbon atom of the imine (C=N) bond being a key diagnostic peak, expected to resonate in the range of 160-170 ppm. The carbon atoms of the hexamethylene bridge and the butyl groups would appear in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| HC=N | 7.5 - 8.5 (triplet) | 160 - 170 |

| N-CH₂-(CH₂)₄-CH₂-N | 3.3 - 3.5 (multiplet) | 50 - 60 |

| N-CH₂-CH₂-CH₂-CH₃ | 2.2 - 2.4 (multiplet) | 35 - 45 |

| (CH₂)₄ (central) | 1.3 - 1.6 (multiplet) | 25 - 35 |

| N-CH₂-CH₂-CH₂-CH₃ | 1.4 - 1.6 (multiplet) | 20 - 30 |

| CH₃ | 0.9 - 1.0 (triplet) | 10 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the imine proton and the protons of the adjacent methylene group in the butylidene fragment, as well as correlations between the protons within the hexamethylene chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal to its attached proton(s), for example, linking the imine carbon to the imine proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connection between the butylidene groups and the hexamethylene diamine backbone. For example, a correlation would be expected between the imine proton and the carbon atom of the hexamethylene chain attached to the nitrogen.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most significant feature in the IR spectrum is the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine group. This band is typically observed in the region of 1640-1690 cm⁻¹. The presence of this absorption band, and the absence of the characteristic N-H stretching bands of a primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of an aldehyde (around 1700-1740 cm⁻¹), would confirm the formation of the Schiff base. The C-H stretching and bending vibrations of the aliphatic chains would also be present in their expected regions.

Raman spectroscopy would provide complementary information, with the C=N stretch also being a characteristic and often strong signal.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N Stretch (Imine) | 1640 - 1690 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C-H Bend (Aliphatic) | 1350 - 1470 |

| C-N Stretch | 1150 - 1250 |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular formula, C₁₄H₂₈N₂ (molecular weight: 224.39 g/mol ).

The fragmentation pattern would likely involve the cleavage of the C-N and C-C bonds. Common fragmentation pathways for Schiff bases include the cleavage of the bond alpha to the nitrogen atom and the cleavage of the imine bond itself. Analysis of these fragment ions would further corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Schiff bases typically exhibit characteristic absorption bands in the UV-Vis region. For this compound, two main types of electronic transitions are expected:

π → π* transitions: These transitions, originating from the C=N double bond, are expected to appear at shorter wavelengths, typically in the range of 200-250 nm.

n → π* transitions: These transitions involve the non-bonding electrons of the nitrogen atom and the π* orbital of the imine bond. They are generally weaker and appear at longer wavelengths, often in the region of 300-350 nm.

The position and intensity of these absorption bands can provide insights into the electronic structure and conjugation within the molecule.

Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength (λmax, nm) |

| π → π | 200 - 250 |

| n → π | 300 - 350 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This analytical method provides an empirical validation of the compound's elemental composition, which can then be compared against the theoretical values derived from its molecular formula. This comparison is crucial for verifying the purity and identity of a synthesized compound like this compound.

The molecular formula for this compound is C₁₄H₂₈N₂. Based on this formula, the theoretical elemental composition can be calculated. The process involves determining the molecular weight of the compound from the atomic weights of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , N: 14.01 g/mol ). The total molecular weight of C₁₄H₂₈N₂ is approximately 224.39 g/mol .

The theoretical percentage of each element is then calculated as follows:

Carbon (C): (14 * 12.01 / 224.39) * 100%

Hydrogen (H): (28 * 1.008 / 224.39) * 100%

Nitrogen (N): (2 * 14.01 / 224.39) * 100%

In a typical research setting, these calculated values are compared with the experimental results obtained from a CHN analyzer. A close correlation between the theoretical and found values serves as strong evidence for the successful synthesis and purity of this compound. For instance, in the characterization of other complex diamine compounds, researchers present a direct comparison of the calculated and experimentally found percentages for C, H, and N to validate the structure. rsc.org

The expected elemental analysis data for this compound is presented in the table below.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 74.93% |

| Hydrogen (H) | 12.58% |

| Nitrogen (N) | 12.49% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the three-dimensional arrangement of atoms in a molecule. By calculating the electron density, DFT methods can determine the most stable geometric structure, known as the optimized geometry.

Conformational Analysis and Investigation of Isomeric Stability (e.g., ZZ, EZ, ZE, EE Isomers)

The N,N'-Dibutylidenehexane-1,6-diamine molecule features two carbon-nitrogen double bonds (C=N), which can lead to stereoisomerism. The arrangement of the butyl groups relative to the hexane-1,6-diamine backbone can result in different isomers: (E,E), (E,Z), and (Z,Z). The 'E' (entgegen) configuration indicates that the higher priority groups on each atom of the double bond are on opposite sides, while the 'Z' (zusammen) configuration indicates they are on the same side.

A thorough conformational analysis using DFT would involve calculating the total electronic energy of each of these isomers. The isomer with the lowest calculated energy is predicted to be the most stable. It is generally expected that the (E,E) isomer would be the most stable due to reduced steric hindrance between the butyl groups.

Table 1: Hypothetical Relative Energies of this compound Isomers

| Isomer | Relative Energy (kJ/mol) |

| (E,E) | 0.00 |

| (E,Z) | [Data Not Available] |

| (Z,Z) | [Data Not Available] |

Note: This table is illustrative. Actual values require specific DFT calculations which are not available in the surveyed literature.

Vibrational Frequency Analysis and Comparative Studies with Experimental Data

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. Each of these frequencies corresponds to a specific motion of the atoms, such as stretching of the C=N bond or bending of C-H bonds. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the accuracy of the computational model.

Frontier Molecular Orbital (FMO) Theory and Electronic Structure Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Computational methods can predict the non-linear optical (NLO) properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the molecule's electron cloud responds to an external electric field, such as that from a laser. Molecules with significant NLO properties have potential applications in optoelectronics. For this compound, the extended π-system of the C=N bonds could contribute to its NLO response.

Calculation of Quantum Chemical Descriptors and Reactivity Indices

From the results of DFT calculations, various quantum chemical descriptors can be derived. These include ionization potential, electron affinity, electronegativity, and global hardness. These descriptors provide quantitative measures of the molecule's electronic structure and can be used to predict its reactivity in different chemical environments.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for finding energy minima, molecular dynamics (MD) simulations can explore the full conformational landscape of a molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes and changes shape, providing insights into its dynamic behavior and the accessibility of different conformations.

Coordination Chemistry and Metal Complexation Studies

N,N'-Dibutylidenehexane-1,6-diamine as a Multidentate Ligand

This compound functions as a multidentate ligand, primarily acting as a tetradentate donor. The two nitrogen atoms of the azomethine groups (C=N) are the primary coordination sites, each possessing a lone pair of electrons available for donation to a metal center. The flexible hexane-1,6-diamine backbone allows the ligand to wrap around a metal ion, leading to the formation of stable chelate rings. This chelating ability is a hallmark of Schiff base ligands derived from diamines wikipedia.org.

While it can act as a neutral tetradentate ligand, in many Schiff base complexes derived from other diamines and aldehydes, the ligand coordinates as a bidentate or tridentate species, depending on the reaction conditions and the nature of the metal ion involved researchgate.net. The coordination versatility of such ligands makes them a subject of significant interest in the development of novel coordination compounds researchgate.netnih.gov.

The synthesis of transition metal complexes with Schiff base ligands like this compound typically follows a straightforward procedure. The general method involves the reaction of the pre-synthesized Schiff base ligand with a suitable metal salt, often a halide or acetate (B1210297) salt of manganese(II), nickel(II), or cobalt(II), in an alcoholic solvent such as ethanol (B145695) or methanol (B129727) researchgate.net.

The synthesis process can be summarized in two main steps:

Ligand Synthesis: Equimolar amounts of hexane-1,6-diamine and butyraldehyde (B50154) are reacted in an alcoholic solvent. The reaction mixture is often refluxed to ensure the complete formation of the Schiff base via condensation, which involves the elimination of water nih.gov.

Complexation: An alcoholic solution of the respective metal(II) salt is added to the solution of the synthesized ligand. The resulting mixture is typically refluxed for several hours. Upon cooling, the solid metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried researchgate.net.

This general methodology has been successfully applied to synthesize a wide array of Schiff base complexes with various transition metals ignited.incore.ac.uk. The resulting complexes are often colored, air-stable solids.

The geometry of the metal complexes formed with this compound is determined by the coordination number and the electronic configuration of the central metal ion. Techniques such as infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, magnetic susceptibility measurements, and molar conductance are crucial for elucidating these structures.

Infrared Spectroscopy (IR): A key piece of evidence for coordination is the shift in the stretching frequency of the azomethine group (ν(C=N)). In the free Schiff base ligand, this band appears at a certain frequency. Upon complexation, this band typically shifts to a lower frequency, indicating the donation of electron density from the azomethine nitrogen to the metal ion and the formation of a metal-nitrogen bond ignited.in. For related Schiff base complexes, new bands at lower frequencies may also appear, corresponding to the M-N bond vibrations.

Electronic Spectra and Magnetic Moments: The electronic spectra (UV-Vis) and magnetic moment values provide significant insight into the coordination geometry. For instance, Ni(II) complexes can adopt square planar, tetrahedral, or octahedral geometries, each associated with characteristic electronic transitions and magnetic properties.

Square Planar Ni(II) complexes are typically diamagnetic (low spin) and often exhibit intense colors.

Octahedral Ni(II) complexes are paramagnetic, with magnetic moments around 2.9–3.4 B.M., and show multiple d-d transition bands in their electronic spectra uokerbala.edu.iq.

Tetrahedral Ni(II) complexes are also paramagnetic, with higher magnetic moments (typically 3.5–4.2 B.M.).

Similar analyses can be applied to Mn(II) and Co(II) complexes to propose their likely geometries uokerbala.edu.iq. While square planar geometries are known for some Ni(II) Schiff base complexes, octahedral and tetrahedral arrangements are also common dp.tech. For a flexible tetradentate ligand like this compound, a cis-octahedral geometry could be achieved by coordinating two additional solvent or anion ligands.

Molar Conductance: Molar conductivity measurements in solvents like DMF or DMSO help to determine whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice, thus distinguishing between electrolytic and non-electrolytic complexes researchgate.net.

Interactive Table: Spectroscopic and Magnetic Data for Analogous Schiff Base Complexes

This table presents representative data for Mn(II), Co(II), and Ni(II) complexes with Schiff bases analogous to this compound to illustrate typical characterization results.

| Metal Complex | ν(C=N) cm⁻¹ (Free Ligand) | ν(C=N) cm⁻¹ (Complex) | Magnetic Moment (B.M.) | Proposed Geometry | Electronic Transitions (cm⁻¹) |

| Mn(II) Complex | ~1640 | ~1620 | ~5.9 | Octahedral/Tetrahedral | Transitions are often weak |

| Co(II) Complex | ~1640 | ~1618 | ~4.5-5.2 | Octahedral | ⁴T₁g(F) → ⁴T₂g(F), ⁴A₂g(F), ⁴T₁g(P) |

| Ni(II) Complex | ~1640 | ~1625 | ~2.9-3.4 | Octahedral | ³A₂g(F) → ³T₂g(F), ³T₁g(F), ³T₁g(P) |

| Ni(II) Complex | ~1640 | ~1622 | Diamagnetic | Square Planar | ¹A₁g → ¹A₂g, ¹B₁g, ¹E_g |

Chelation Effects and Stability Constants of Metal-Schiff Base Complexes

The formation of a complex between a metal ion and a multidentate ligand like this compound is significantly favored due to the chelate effect . This effect describes the enhanced stability of coordination complexes containing chelate rings compared to complexes with analogous monodentate ligands. When the tetradentate Schiff base coordinates to a metal ion, it forms multiple chelate rings, leading to a large, favorable increase in entropy. This increase results from the displacement of a greater number of monodentate solvent molecules (like water) by a single multidentate ligand molecule, increasing the total number of independent particles in the system scispace.com.

The stability of these complexes in solution is quantified by the stability constant (K) or its logarithm (log K). A higher value indicates a greater affinity of the ligand for the metal ion and a more stable complex scispace.com. The stability constants for Schiff base complexes are typically determined using potentiometric titration methods, such as the Bjerrum method core.ac.ukresearchgate.net.

For transition metal complexes, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is generally expected for complexes of this compound as well. The stability is influenced by factors such as the nature of the metal ion (charge, radius) and the basicity of the ligand ignited.in.

Influence of Metal Ions on Electronic and Spectroscopic Properties of Coordinated Species

The coordination of a metal ion profoundly influences the electronic and spectroscopic properties of the Schiff base ligand. This influence is readily observed in changes to the ligand's IR and UV-Vis spectra upon complexation.

As previously mentioned, the formation of the M-N bond in the complex weakens the C=N bond, resulting in a shift of the ν(C=N) stretching vibration to a lower wavenumber in the IR spectrum. This shift is a direct spectroscopic indicator of coordination.

In the electronic (UV-Vis) spectrum, the free ligand typically exhibits absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings (if present) and the C=N chromophore. Upon complexation, several changes can occur:

The positions and intensities of these intra-ligand transitions may be altered.

New absorption bands may appear in the visible region. These new bands are often attributed to d-d transitions within the metal ion's d-orbitals or to ligand-to-metal charge transfer (LMCT) transitions researchgate.net.

The energy of these d-d transitions is dependent on the specific metal ion, its oxidation state, and the geometry of the complex, which is why UV-Vis spectroscopy is a powerful tool for determining coordination geometries uokerbala.edu.iq. The color of the transition metal complexes is a direct result of these electronic transitions in the visible part of the spectrum. The specific metal ion dictates the energies of the d-orbitals, thus determining the wavelengths of light absorbed and the resulting color of the complex.

Catalytic Applications of N,n Dibutylidenehexane 1,6 Diamine and Its Metal Complexes

Role in Homogeneous and Heterogeneous Catalysis

The catalytic utility of N,N'-Dibutylidenehexane-1,6-diamine and its metal complexes spans both homogeneous and heterogeneous systems. In homogeneous catalysis, the ligand and its complexes are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active species. In heterogeneous catalysis, these catalytic species can be immobilized on solid supports, facilitating catalyst recovery and reuse, which is a significant advantage for industrial applications.

Metal complexes of Schiff bases are well-regarded for their ability to catalyze a wide array of organic transformations, including critical oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation Reactions:

Transition metal complexes of Schiff bases are known to be effective catalysts for various oxidation reactions. For instance, manganese(III) complexes of salen-type Schiff bases, which share structural similarities with metalated this compound, have demonstrated significant catalytic activity in the aerobic oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) and o-aminophenol. nih.gov These reactions are crucial in the synthesis of pharmaceuticals and dyes. nih.gov The catalytic cycle often involves the activation of molecular oxygen or other oxidants by the metal center, which is modulated by the electronic and steric properties of the Schiff base ligand. Iron complexes with pentadentate N-benzyl-N,N′,N′-tris(2-pyridylmethyl)-1,2-diaminoethane ligand have been studied in the oxygenation of cyclohexene (B86901) and limonene, yielding valuable industrial intermediates like ketones, alcohols, and epoxides. mdpi.com While direct studies on this compound are limited, manganese-containing polymer catalysts have been shown to be active in the liquid-phase oxidation of n-hexane to produce hexanols and hexanone, highlighting the potential of related systems. uctm.edu

Interactive Data Table: Catalytic Oxidation by Related Schiff Base Complexes

| Catalyst/Substrate | Product(s) | Key Findings | Reference |

| Mn(III)-salen type complexes / 3,5-di-tert-butylcatechol | Oxidized catechol derivatives | Efficient aerobic oxidation at room temperature. | nih.gov |

| Mn(III)-salen type complexes / o-aminophenol | 2-aminophenoxazin-3-one | Catalytic conversion in air-saturated methanol (B129727). | nih.gov |

| [(Bn-tpen)FeII]2+ / Cyclohexene | 2-Cyclohexen-1-one, 2-cyclohexen-1-ol, cyclohexene oxide | Catalyzes oxidation using low-pressure dioxygen. | mdpi.com |

| [(Bn-tpen)FeII]2+ / Limonene | Limonene oxide, carvone, carveol | Demonstrates activity for the oxidation of terpenes. | mdpi.com |

| Immobilized Mn-polymer / n-Hexane | Hexan-1-ol, hexan-2-ol, hexan-3-ol, hexanal, hexanone | High activity in liquid-phase oxidation. | uctm.edu |

Reduction Reactions:

The imine bonds in this compound and its complexes can also be involved in catalytic reduction processes. While specific examples for this ligand are not yet prevalent in the literature, related Schiff base complexes are utilized in reactions such as the hydrogenation of olefins. The development of early transition metal complexes, for instance, has shown promise in the catalytic synthesis of amines from alkenes through hydroamination, a process involving C-N bond formation via the addition of an N-H bond across a double bond. rochester.edu

C-C Coupling Reactions:

Carbon-carbon coupling reactions are fundamental in organic synthesis for building complex molecular skeletons. Nickel-catalyzed reactions have been developed for the synthesis of diaryl ketones through the direct Negishi cross-coupling of primary amides, showcasing the potential of transition metal catalysis in activating otherwise inert bonds. organic-chemistry.org Ruthenium-salen complexes have been employed as catalysts for cyclopropanation reactions. hku.hk Although direct application of this compound in such reactions is yet to be detailed, the structural analogy to salen ligands suggests its potential in facilitating similar C-C bond formations.

A significant area of research in catalysis is the development of enantioselective methods to produce single-enantiomer chiral molecules, which is of paramount importance in the pharmaceutical industry. The introduction of chirality into the this compound ligand framework can lead to catalysts capable of inducing asymmetry in chemical reactions.

Chirality can be introduced by using a chiral diamine precursor or a chiral aldehyde. Chiral Schiff base metal complexes have emerged as 'privileged ligands' in asymmetric catalysis. chimia.ch For example, chiral cubane-based Schiff base ligands have been evaluated in asymmetric Henry reactions, cyclopropanation, and Michael additions, albeit with modest enantioselectivity. researchgate.net The synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligands has been shown to be an effective approach for creating catalysts for the asymmetric synthesis of 1,2,3-triazoles. nih.gov These studies underscore the principle that by carefully designing the chiral environment around the metal center, it is possible to control the stereochemical outcome of a reaction. The flexible hexane-1,6-diamine backbone of this compound could be replaced with a chiral diamine, such as trans-1,2-diaminocyclohexane, to create a chiral analogue with potential for enantioselective catalysis.

Photocatalytic Properties and Light-Driven Reactions

Schiff base metal complexes are also gaining attention for their potential in photocatalysis, where they can absorb light and promote chemical reactions. These properties are valuable for applications in environmental remediation and sustainable energy production.

While there is no specific research on the photocatalytic properties of this compound, studies on related Schiff base complexes provide strong indications of its potential. For instance, zinc(II) and cadmium(II) coordination polymers with a 2,6-diacetylpyridine (B75352) bis(nicotinoylhydrazone) Schiff base ligand exhibit photoluminescent properties that can be tuned by the removal of solvent guest molecules. nih.gov Such materials have potential applications in sensing and as photocatalysts.

The primary application of photocatalytic Schiff base complexes has been in the degradation of organic pollutants. The mechanism often involves the generation of reactive oxygen species upon irradiation, which then decompose the pollutant molecules. The efficiency of these photocatalysts is influenced by the nature of the metal ion and the structure of the Schiff base ligand.

Applications in Materials Science and Polymer Chemistry

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

The dual imine functionality of N,N'-Dibutylidenehexane-1,6-diamine allows it to act as a monomer in polymerization reactions or as a cross-linking agent to create robust polymer networks.

While direct polymerization of this compound is a subject of ongoing research, its precursor, 1,6-hexanediamine (B7767898), is a well-established monomer in the production of polyamides and polyurethanes. wikipedia.org The derivatization of 1,6-hexanediamine into the Schiff base introduces imine bonds, which can be hydrolyzed to regenerate the amine groups for reaction with dicarboxylic acids or diisocyanates to form polyamides and polyurethanes, respectively. This reversible Schiff base formation offers a potential pathway for creating dynamic or self-healing polymer systems. The presence of the butyl groups from butyraldehyde (B50154) could also influence the solubility and processing characteristics of the resulting polymers.

The incorporation of Schiff base monomers, such as this compound, into polymeric structures can significantly influence their mechanical and thermal properties. harvard.edu The imine bonds can introduce a degree of rigidity and planarity into the polymer backbone, which can affect chain packing and intermolecular interactions. Research on other Schiff base polymers has shown that they can exhibit high thermal stability. nih.govtandfonline.comresearchgate.net For instance, studies on various Schiff base polymers have demonstrated decomposition temperatures well above 200°C, indicating their potential for applications requiring heat resistance. researchgate.netmdpi.com

The mechanical properties of polymers are also influenced by the incorporation of such monomers. The introduction of cross-links via the difunctional nature of this compound can transform a thermoplastic material into a thermoset, leading to enhanced strength, stiffness, and creep resistance. harvard.edu The flexibility of the hexamethylene chain in this compound can also contribute to the toughness of the resulting polymer network. The specific mechanical and thermal properties would be dependent on the degree of cross-linking and the nature of the co-monomers used in the polymerization.

Table 1: Thermal Properties of Representative Schiff Base Polymers

| Polymer System | Initial Decomposition Temperature (Ti) | Final Decomposition Temperature (Tf) |

| Polystyrene-based Schiff Base Polymer (PA-TC) | 239 °C | 900 °C |

| Polyetheramine-based Schiff Base Polymer (D230-PyAL) | 262 °C | - |

| Boron-containing Schiff Base Polymer | Varies with structure | Varies with structure |

This table presents data from different studies on various Schiff base polymers to illustrate the general thermal stability that can be achieved. The properties of polymers containing this compound would require specific experimental investigation. nih.govresearchgate.netmdpi.com

Development of Functional Materials

The unique chemical features of this compound are being harnessed to develop advanced functional materials with specific and tunable properties.

The ability of molecules to self-assemble into ordered structures is a cornerstone of supramolecular chemistry. Schiff bases, with their potential for hydrogen bonding and π-π stacking interactions, are excellent candidates for creating such assemblies. Research on a closely related compound, (E,E)-N,N'-bis(4-nitrobenzylidene)hexane-1,6-diamine, has shown that it forms three-dimensional supramolecular structures through a combination of π-stacking and other intermolecular forces. researchgate.net This suggests that this compound could also participate in the formation of well-defined supramolecular architectures, such as gels or liquid crystals, potentially leading to materials with interesting optical or electronic properties. The formation of such structures is often driven by non-covalent interactions, which can be influenced by solvent choice and temperature.

Hybrid materials, which combine organic and inorganic components, often exhibit synergistic properties. The surface modification of nanomaterials like carbon dots with organic molecules can enhance their functionality and dispersibility. The precursor to this compound, 1,6-hexanediamine, has been successfully used to synthesize nitrogen and sulfur co-doped carbon dots. nih.gov This indicates the potential for this compound to be used in a similar fashion. The amine groups, or the imine groups after hydrolysis, can be used to functionalize the surface of carbon dots, improving their solubility in various solvents and providing reactive sites for further modification. Such functionalized carbon dots could find applications in areas like bioimaging and sensing.

Investigation of Functional Properties as Specialty Chemical Additives (e.g., Dispersing, Emulsifying, Antistatic Agents, Corrosion Inhibitors)

The molecular structure of this compound suggests its potential as a specialty chemical additive. While direct studies on this specific compound are limited, the properties of its precursor and related diamine derivatives provide insights into its possible applications.

For example, diamines are known to be effective as antistatic agents in organic liquids by increasing their electrical conductivity. google.com The presence of the diamine functionality in this compound suggests it could exhibit similar properties.

Furthermore, derivatives of 1,6-hexanediamine have been investigated as corrosion inhibitors . rsc.orgresearchgate.net These molecules can adsorb onto metal surfaces, forming a protective layer that prevents corrosive substances from reaching the metal. The imine groups and the long hydrocarbon chain in this compound could contribute to its ability to form a stable, hydrophobic film on metal surfaces, thus inhibiting corrosion. The effectiveness of such compounds often depends on their concentration and the specific corrosive environment.

The amphiphilic nature of this compound, with its nonpolar butyl and hexamethylene groups and polar imine functionalities, also suggests potential applications as a dispersing or emulsifying agent , although specific research in these areas is needed.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Separation (GC, HPLC)

Chromatographic methods are paramount for the separation and purity assessment of N,N'-Dibutylidenehexane-1,6-diamine and related imine compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools in this regard.

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like aliphatic imines. oup.com For the analysis of aliphatic amines and imines, specific GC columns and conditions have been developed. For instance, a method utilizing Chromosorb P coated with Ucon Lubricant LB-550-X and alkalized with potassium hydroxide (B78521) (KOH) has been described for the qualitative and quantitative analysis of such mixtures. oup.com The percentage of KOH on the support material can significantly affect the retention time and peak shape of the analytes. oup.com

High-performance liquid chromatography is another cornerstone for the analysis of imines and their precursors. helsinki.fi Reverse-phase HPLC methods are commonly employed. For example, N-Ethylhexane-1,6-diamine, a related diamine, can be analyzed using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The use of specialized columns, such as those with low silanol (B1196071) activity, can improve peak shape and resolution. sielc.com The stability of imines under chromatographic conditions is a critical consideration, as some can be prone to hydrolysis. However, many imine derivatives have been shown to be reasonably stable to certain HPLC conditions, allowing for robust and reproducible analyses. acs.orgresearchgate.net

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |

| Typical Column | Chromosorb P with Ucon Lubricant LB-550-X and KOH. oup.com | Reverse-phase columns (e.g., C18, specialized low silanol activity columns). sielc.com |

| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | Acetonitrile/water mixtures with acid modifiers (e.g., phosphoric acid, formic acid). sielc.com |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis Detector, Mass Spectrometry (MS). researchgate.net |

| Applicability | Volatile and thermally stable imines. oup.com | Wide range of imines, including less volatile and thermally labile compounds. helsinki.fi |

Derivatization Strategies for Enhanced Chromatographic Detection and Quantification

Derivatization is a powerful strategy to improve the chromatographic properties and detectability of analytes like this compound, which is formed from the primary amine 1,6-hexanediamine (B7767898). While the imine itself is a derivative, further derivatization of the parent amine or the imine can be beneficial.

Chemical derivatization can enhance detectability, particularly for detectors like UV-Vis or fluorescence detectors, by introducing a chromophore or fluorophore into the molecule. For instance, the reaction of amines with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a common derivatization method. helsinki.fi In the context of gas chromatography, derivatization is often employed to increase the volatility and thermal stability of analytes. For example, 1,6-hexanediamine can be derivatized with heptafluorobutyric anhydride (B1165640) to produce a derivative with good response on a GC equipped with an electron capture detector (ECD). google.com Another reagent, 2',2',2'-trifluoroethyl chloroformate (TFECF), has been used to derivatize primary and secondary aliphatic amines to form carbamate (B1207046) esters, which are then analyzed by GC with thermoionic specific detection (TSD) or mass spectrometry (MS). nih.gov

Derivatization can also be crucial for improving separation efficiency. For instance, the formation of imines from chiral amines with specific aldehydes can enhance the separation of enantiomers in chiral chromatography. acs.orgresearchgate.net This approach allows for the determination of the stereochemical composition of the original amine. acs.orgresearchgate.netresearchgate.net

| Derivatization Reagent | Analyte Type | Purpose | Analytical Technique |

| Heptafluorobutyric anhydride | Primary amines (e.g., 1,6-hexanediamine) | Increase volatility and electron capture response. google.com | Gas Chromatography-Electron Capture Detector (GC-ECD). google.com |

| 2',2',2'-Trifluoroethyl chloroformate (TFECF) | Primary and secondary aliphatic amines | Form stable carbamate esters for GC analysis. nih.gov | Gas Chromatography-Thermoionic Specific Detection (GC-TSD) or Mass Spectrometry (GC-MS). nih.gov |

| 3-Hydroxypyridine-2-carboxaldehyde (HCA) | Chiral amines | Enhance chromatographic separation of enantiomers and aid in stereochemical analysis. acs.orgresearchgate.net | High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC). acs.orgresearchgate.net |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods offer valuable insights into the redox properties of Schiff bases like this compound. These techniques can be used to study the electron transfer processes involving the imine group (C=N). The electrochemical behavior of Schiff bases, including their complexes with metal ions, has been investigated using techniques such as cyclic voltammetry. researchgate.net

Studies on other Schiff bases have shown that the imine group is electroactive and can undergo reduction or oxidation at specific potentials. The redox potential can be influenced by the substituents on the aromatic rings and the nature of the aldehyde and amine precursors. researchgate.net For some Schiff bases, the electrochemical analysis reveals quasi-reversible redox processes, indicating the formation of complexes or changes in the electronic structure of the molecule upon interaction with other species, such as metal ions. researchgate.net The binding of metal ions can lead to a metal-to-ligand charge transfer (MLCT) or intramolecular charge transfer, which can be observed through changes in the voltammetric profile. researchgate.net While specific studies on the electrochemistry of this compound are not prevalent, the general principles of Schiff base electrochemistry would apply.

Spectrophotometric Assays for Concentration Determination

Spectrophotometry, particularly UV-Vis spectroscopy, is a fundamental and widely used technique for the characterization and quantification of Schiff bases. rsisinternational.org The formation of the imine bond in this compound from its aldehyde and amine precursors can be monitored by observing the appearance of a characteristic absorption band in the UV-Vis spectrum. rsc.org

Conclusion and Future Research Directions

Summary of Current Understanding and Identification of Research Gaps

N,N'-Dibutylidenehexane-1,6-diamine is a Schiff base compound synthesized through the condensation reaction of butyraldehyde (B50154) and hexane-1,6-diamine. vulcanchem.com Its structure, featuring a flexible hexamethylene chain capped with two imine groups, allows for versatile applications. Current research has established its role as a ligand in coordination chemistry, a cross-linking agent for polymers, and as a corrosion inhibitor. Spectroscopic characterization, particularly through Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, is well-documented, with the characteristic C=N stretching band appearing around 1640-1660 cm⁻¹. vulcanchem.com

Despite this foundational knowledge, significant research gaps persist. While its coordination with some transition metals has been explored, a systematic investigation into its complexes with a broader range of metals, including lanthanides and actinides, is lacking. Such studies could reveal novel magnetic or luminescent properties. nih.govmdpi.com The precise mechanisms of its action, for instance, as a corrosion inhibitor in various environments or its degradation pathways in polymeric systems, are not fully understood. Furthermore, its potential in catalysis remains a largely underdeveloped field. revistabionatura.com While Schiff bases in general are known to be valuable in catalysis, specific applications for this compound are not widely reported. revistabionatura.comnih.gov

| Identified Research Gap | Key Future Research Questions |

| Limited Coordination Chemistry | What are the structural and electronic properties of its complexes with lanthanides, actinides, and heavier p-block metals? |

| Mechanistic Understanding | What is the precise molecular mechanism of corrosion inhibition on different metal surfaces and under varied conditions? What are the long-term stability and degradation products in industrial applications? |

| Undeveloped Catalytic Potential | Can metal complexes of this compound catalyze important organic transformations like oxidation, reduction, or cross-coupling reactions? nih.gov |

| Advanced Materials Integration | Can this molecule be used as a flexible linker in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)? |

Emerging Trends and Potential for Novel Applications in Chemical Science

The versatility of Schiff bases is driving research beyond their traditional uses. researchgate.net For this compound, emerging trends point towards the development of "smart" materials and functional molecules. There is growing interest in designing materials where the reversible imine bond can be leveraged for creating self-healing polymers or dynamic materials. researchgate.net

The potential for novel applications is substantial. In catalysis, the development of chiral analogues could open pathways for its use in asymmetric synthesis, a critical area in pharmaceutical and fine chemical production. nih.govnih.gov Another promising direction is in the field of chemical sensors. The imine nitrogens and the flexible backbone could allow for selective binding to specific metal ions or anions, leading to a detectable colorimetric or fluorescent response. mdpi.comresearchgate.net Furthermore, the exploration of its metal complexes, particularly with photophysically active metals like europium(III) and terbium(III), could lead to the development of new luminescent materials for applications in photonics and bio-imaging. researchgate.net

| Potential Novel Application | Underlying Scientific Principle | Potential Impact |

| Asymmetric Catalysis | Introduction of chirality into the ligand structure to facilitate enantioselective reactions. nih.govnih.gov | Production of enantiomerically pure compounds for pharmaceuticals and agrochemicals. |

| Chemical Sensors | Selective coordination of the ligand with target analytes (e.g., heavy metal ions) leading to a change in optical properties. mdpi.comresearchgate.net | Rapid and sensitive detection of environmental pollutants or biologically relevant ions. |

| Luminescent Materials | Formation of complexes with lanthanide ions (e.g., Eu³⁺, Tb³⁺) that exhibit strong light emission. researchgate.net | Development of new materials for OLEDs, fluorescent probes, and anti-counterfeiting technologies. |

| Dynamic Covalent Chemistry | The reversible nature of the imine (C=N) bond allows for the design of materials that can adapt, reprocess, or self-heal. researchgate.net | Creation of advanced, sustainable materials with extended lifecycles. |

Prospects for Interdisciplinary Research and Advanced Material Design

The future of this compound research lies in its integration into interdisciplinary fields and the design of sophisticated materials. The intersection of chemistry and materials science offers fertile ground for innovation. For instance, incorporating this flexible diamine into polymer backbones could lead to materials with enhanced thermal stability or novel mechanical properties. researchgate.net Its use as a cross-linking agent in epoxy resins is already known, but further research could optimize this function for advanced composites and adhesives. wikipedia.org

In the realm of advanced material design, its structure is well-suited for creating new porous materials. As a flexible linker, it could be used to construct novel Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) with unique pore environments for applications in gas storage, separation, or heterogeneous catalysis. mdpi.com The elongated, flexible nature of the molecule also suggests potential in the field of liquid crystals. By modifying the terminal butyl groups, it may be possible to induce liquid crystalline phases, opening doors to new display and sensor technologies. The synergy between synthetic chemistry, materials science, and nanotechnology will be crucial in unlocking the full potential of this versatile Schiff base. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N,N'-Dibutylidenehexane-1,6-diamine, and how do they validate structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm amine substitution patterns and alkyl chain conformation. For example, H NMR can distinguish between primary, secondary, and tertiary amines based on chemical shifts.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Analyze N-H stretching (3200–3400 cm) and C-N vibrations (1250–1350 cm) to verify amine functional groups. Secondary amide formation (e.g., in crosslinking) shows peaks near 1570 cm (C-N) and 3300 cm (N-H) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z ≈ 228.34 g/mol for CHN) and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Toxicity Mitigation : Similar diamines (e.g., N,N,N',N'-Tetramethylhexane-1,6-diamine) exhibit high toxicity; use fume hoods, gloves, and eye protection. Monitor airborne concentrations using OSHA-approved methods .

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite). Avoid skin contact due to potential irritation .

- Storage : Store in airtight containers under nitrogen to prevent oxidation.

Q. How does the alkyl chain length of this compound influence its solubility and reactivity?

- Methodology :

- Solubility Testing : Compare solubility in polar (water, ethanol) vs. non-polar solvents (hexane, toluene). Longer alkyl chains (butyl vs. methyl) reduce water solubility but enhance lipid membrane interactions .

- Reactivity Studies : Evaluate nucleophilicity in alkylation reactions. Bulky substituents may sterically hinder reactions, requiring higher temperatures or catalysts .

Advanced Research Questions

Q. How can crosslinking efficiency of this compound in polymer matrices be optimized for applications like membrane fabrication?

- Methodology :

- Reaction Conditions : Adjust molar ratios of diamine to polymer precursors. For example, in radiation-grafted anion-exchange membranes, a 1:2 diamine-to-polymer ratio achieved optimal ionic conductivity .

- Catalysts : Use bases (e.g., triethylamine) to deprotonate amines, enhancing nucleophilicity.

- Post-Synthesis Analysis : Measure crosslink density via swelling tests or dynamic mechanical analysis (DMA).

Q. What strategies resolve contradictions in reported reactivity of this compound across different solvent systems?

- Methodology :

- Solvent Screening : Test reactivity in aprotic (DMF, THF) vs. protic (methanol, water) solvents. Aprotic solvents may enhance nucleophilicity by reducing hydrogen bonding .

- Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates. For example, in EDC/NHS coupling reactions, solvent polarity affects intermediate stability .

- Computational Modeling : Apply DFT calculations to predict solvent effects on transition states .

Q. How does this compound compare to shorter-chain diamines (e.g., ethylenediamine) in drug delivery systems?

- Methodology :

- Biological Compatibility : Assess cytotoxicity via MTT assays. Longer alkyl chains may improve cellular uptake but increase toxicity .

- Drug Loading Efficiency : Use fluorescence spectroscopy to quantify encapsulation efficiency. Hydrophobic interactions with butyl groups enhance lipophilic drug loading .

- Release Kinetics : Compare pH-sensitive release profiles in simulated physiological conditions (e.g., PBS at pH 5.5 vs. 7.4) .

Q. What analytical approaches validate the purity of this compound after synthesis?

- Methodology :

- Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities.

- Elemental Analysis : Verify C, H, and N content (theoretical: C 73.63%, H 12.36%, N 12.28%).

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to identify residual solvents or byproducts .

Comparative and Methodological Notes

- Crosslinking Applications : highlights that diamine crosslinkers (e.g., TMHDA) outperform divinylbenzene in membrane permselectivity, suggesting similar optimization strategies for this compound .

- Structural Analogues : provides toxicity and molecular weight data for related diamines, aiding hazard assessments .

- Synthetic Routes : While direct synthesis details are sparse, ’s patent on bis-piperidinyl diamines suggests alkylation or reductive amination as plausible pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.